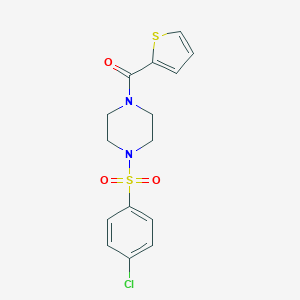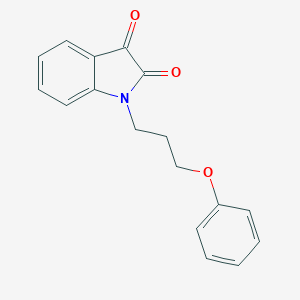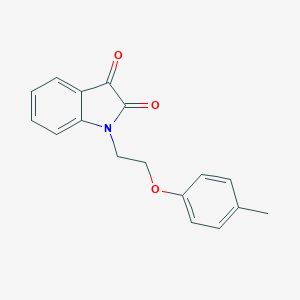![molecular formula C21H23NO5 B367250 1'-(3-(2-Methoxyphenoxy)propyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 876890-61-8](/img/structure/B367250.png)
1'-(3-(2-Methoxyphenoxy)propyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-(3-(2-Methoxyphenoxy)propyl)spiro[[1,3]dioxane-2,3’-indolin]-2’-one is a chemical compound with the molecular formula C21H23NO5 . It is a part of a series of compounds that have been synthesized and studied for their antiproliferative and anti-SARS-CoV-2 properties .
Synthesis Analysis
The compound is part of a series of 1″- (alkylsulfonyl)-dispiro [indoline-3,2′-pyrrolidine-3′,3″-piperidine]-2,4″-diones that have been synthesized through regioselective multi-component azomethine dipolar cycloaddition reaction of 1- (alkylsulfonyl)-3,5-bis (ylidene)-piperidin-4-ones .
Molecular Structure Analysis
The molecular structure of this compound has been confirmed through X-ray diffraction studies . The spiro carbons C-3′ (C-3″), C-3 (C-2′) are located at δC = 61.2, 75.3, respectively .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 369.411 Da . Further physical and chemical properties are not specified in the available literature.
Wissenschaftliche Forschungsanwendungen
Understanding Lignin Model Compounds
A study delved into the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, revealing distinct mechanisms between a C6-C2-type model compound and a C6-C3 analogue, highlighting the significance of the γ-hydroxymethyl group. This study provides insights into the acidolysis process of lignin model compounds, potentially impacting lignin valorization strategies (Yokoyama, 2015).
Exploration of Spiro Compounds in Medicinal Chemistry
Spiro compounds, including the compound of interest, have gained significant attention in medicinal chemistry due to their diverse biological activities and structural similarity to important pharmacophore centers. A review highlights the synthesis and various antioxidant activities found in spiro compounds, indicating their potential in drug development for diseases related to oxidative stress (Acosta-Quiroga et al., 2021).
Downstream Processing of Biologically Produced Diols
The compound is structurally related to diols like 1,3-propanediol and 2,3-butanediol, which are biologically produced and have a wide range of applications. A review summarizes methods for the recovery and purification of these diols, addressing the need for improvements in yield, purity, and energy consumption, which could indirectly inform the processing of related compounds (Xiu & Zeng, 2008).
Advanced Applications Based on Fluorescence Resonance Energy Transfer (FRET)
The compound's related spiro compounds have been studied for their structural changes under different stimuli and their application in composite systems based on FRET with fluorescent materials. These applications include sensing, probing, and various optical elements, indicating the compound's potential in advanced material science (Xia, Xie, & Zou, 2017).
Atmospheric Reactivity and Environmental Impact
The compound's structural moiety, methoxyphenols, are considered in terms of their atmospheric reactivity, highlighting their role as biomass burning tracers and their reactions with radicals, indicating potential environmental impacts (Liu, Chen, & Chen, 2022).
Potential as a Privileged Scaffold in Heterocyclic Synthesis
The compound's structural framework is similar to that of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones, which are known for their reactivity and application in heterocyclic and dyes synthesis. This suggests the compound's potential as a building block for diverse synthetic applications (Gomaa & Ali, 2020).
Zukünftige Richtungen
The compound is part of a series that has shown promising antiproliferative properties against a variety of human cancer cell lines and anti-SARS-CoV-2 properties . Future research may focus on further exploring these properties and potential applications in cancer treatment and SARS-CoV-2 inhibition.
Eigenschaften
IUPAC Name |
1'-[3-(2-methoxyphenoxy)propyl]spiro[1,3-dioxane-2,3'-indole]-2'-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-24-18-10-4-5-11-19(18)25-13-6-12-22-17-9-3-2-8-16(17)21(20(22)23)26-14-7-15-27-21/h2-5,8-11H,6-7,12-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFGXSDVSIDFQEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCN2C3=CC=CC=C3C4(C2=O)OCCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B367171.png)

![4-(2-fluorophenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367186.png)
![4-(4-hydroxyphenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367187.png)
![4-(3-fluorophenyl)-3-methyl-5-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B367188.png)
![1-([1,1'-Biphenyl]-4-ylcarbonyl)-4-(2-furoyl)piperazine](/img/structure/B367190.png)

![1-[(4-Pentoxyphenyl)methyl]indole-2,3-dione](/img/structure/B367197.png)

![1-[2-(3-Methylphenoxy)ethyl]indole-2,3-dione](/img/structure/B367200.png)
![1-[2-(4-Chlorophenoxy)ethyl]indole-2,3-dione](/img/structure/B367203.png)

![1-[3-(4-Methylphenoxy)propyl]indole-2,3-dione](/img/structure/B367207.png)
